3-Methylpentan-3-amine

描述

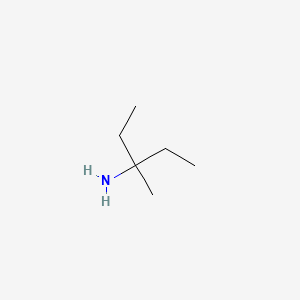

3-Methylpentan-3-amine (CAS: Not explicitly provided; related hydrochloride: 860409-61-6 ) is a tertiary amine with the molecular formula C₆H₁₅N and a molecular weight of 101.19 g/mol. Its structure features a pentane backbone with a methyl group and an amine group both attached to the central carbon (C3), resulting in a branched, symmetrical configuration. The SMILES notation is CCC(C)(N)CC, and its InChiKey is VQMPTVQCADWACQ-UHFFFAOYSA-N . This compound is part of a broader class of aliphatic amines, often utilized in organic synthesis, pharmaceuticals, and agrochemicals due to its steric hindrance and basicity.

属性

IUPAC Name |

3-methylpentan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(3,7)5-2/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMPTVQCADWACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903799 | |

| Record name | NoName_4550 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3495-46-3 | |

| Record name | 3-methylpentan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Methylpentan-3-amine can be synthesized through various methods, including reductive amination and alkylation of amines. One common method involves the reductive amination of 3-methylpentan-3-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods: In industrial settings, this compound is often produced through the alkylation of ammonia with 3-methylpentan-3-ol. This process typically involves the use of a catalyst such as platinum or palladium on carbon to facilitate the reaction .

化学反应分析

Types of Reactions: 3-Methylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or amides.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkylated or acylated amines.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 3-Methylpentan-3-amine serves as a key building block in the synthesis of complex amines and nitrogen-containing compounds. Its branched structure allows for unique reactivity patterns that are valuable in synthetic organic chemistry.

2. Medicinal Chemistry:

- Pharmaceutical Intermediate: Ongoing research investigates its potential as an intermediate in the synthesis of pharmaceutical compounds. Its biological activity may influence drug design and development.

- Biological Activity: The compound has shown promise in modulating enzyme activity and receptor interactions, which are critical for developing new therapeutic agents.

3. Industrial Applications:

- Specialty Chemicals: It is utilized in the production of specialty chemicals, including agrochemicals and dyes. Its unique properties make it suitable for various industrial processes.

Research into the biological activity of this compound indicates potential interactions with enzymes and receptors:

- Enzyme Modulation: Studies suggest that it can act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptor Binding: The compound's binding affinity to various receptors may influence signaling pathways, making it relevant in pharmacological research.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of branched amines, including this compound, against Staphylococcus aureus. Results indicated enhanced activity compared to linear counterparts, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Antiproliferative Effects

In vitro studies on human cancer cell lines (e.g., HeLa and A549) demonstrated significant growth inhibition associated with this compound. The structural characteristics contributed to its biological activity, suggesting potential applications in cancer therapy.

作用机制

The mechanism of action of 3-Methylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. As a tertiary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

相似化合物的比较

Comparison with Structurally Similar Amines

Table 1: Comparative Analysis of 3-Methylpentan-3-amine and Related Compounds

Key Structural and Functional Differences:

Branching and Steric Effects: this compound and diisopropylamine share the same molecular formula but differ in branching. Diisopropylamine’s two bulky isopropyl groups create greater steric hindrance around the nitrogen, enhancing its base strength compared to this compound .

Substituent Effects :

- The addition of a 4-chlorophenyl group in 3-[(4-chlorophenyl)methyl]pentan-3-amine introduces aromaticity and electron-withdrawing effects, likely altering reactivity and binding affinity in biological systems .

Salt Formation :

- The hydrochloride salt of this compound exhibits higher water solubility compared to the free base, making it more suitable for formulations requiring aqueous compatibility .

Limitations and Data Gaps

- Limited thermodynamic data (e.g., boiling points, logP) for this compound and its analogs are available in the provided evidence. Further experimental studies are needed to quantify solubility and stability parameters.

生物活性

3-Methylpentan-3-amine, also known as 3-Methyl-3-pentanamine or by its chemical formula C6H15N, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a branched-chain amine characterized by a methyl group attached to the third carbon of a pentane backbone. Its molecular structure can be represented as follows:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including reductive amination processes. These typically involve the reaction of a suitable carbonyl compound with ammonia or an amine in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity and function of these targets .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In vitro Cytotoxicity Studies : A study evaluating the cytotoxic effects of various amines found that this compound showed significant inhibition of cell proliferation in certain cancer cell lines at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Neuroprotective Effects : Another research project explored the neuroprotective properties of branched-chain amines, including this compound. Findings indicated that at lower concentrations (1–5 µM), the compound could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

Summary of Biological Activities

常见问题

Q. How can chiral chromatography resolve enantiomeric impurities in this compound derivatives?

- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Polarimetry or circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee%). Compare retention times with optically pure standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。